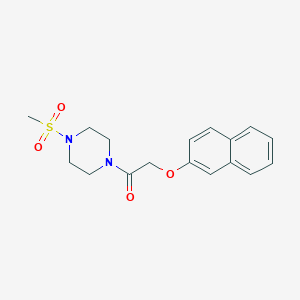
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. Specifically, this compound has been shown to bind to and activate serotonin receptors, which can lead to an increase in serotonin release and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to inhibit the reuptake of dopamine, which can lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
Research has shown that 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine has a variety of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and motivation. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a useful compound for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential toxicity and side effects, which could make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research could be focused on understanding the mechanism of action of this compound in more detail, which could lead to the development of more targeted and effective therapies. Additionally, research could be focused on exploring the anti-inflammatory properties of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, research could be focused on exploring the potential side effects and toxicity of this compound, which could help to ensure its safety for use in therapeutic applications.
Synthesemethoden
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a variety of methods, including the reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with phenylacetyl chloride in the presence of a base. Another method involves the reaction of 1-(2,3,4-trimethoxybenzyl)piperazine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These methods have been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its effects on the central nervous system and its anti-inflammatory properties. Research has shown that this compound has the ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and reward pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for diseases such as arthritis.
Eigenschaften
Produktname |
1-(Phenylacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
|---|---|
Molekularformel |
C22H28N2O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-phenyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-10-9-18(21(27-2)22(19)28-3)16-23-11-13-24(14-12-23)20(25)15-17-7-5-4-6-8-17/h4-10H,11-16H2,1-3H3 |
InChI-Schlüssel |
QBNFMENWTTUJHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


